molecular formula C12H22ClN3O2 B6273236 N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride CAS No. 2649065-71-2

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

Cat. No.: B6273236
CAS No.: 2649065-71-2
M. Wt: 275.8
InChI Key:
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Description

N-tert-butyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is a chemical compound with the molecular formula C₁₂H₂₁N₃O₂·HCl It is a derivative of spirocyclic compounds, which are characterized by their unique ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the tert-butyl and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized for yield and purity, with rigorous quality control measures to ensure consistency. Solvent recovery and recycling systems would be implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.

Comparison with Similar Compounds

  • N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride

  • tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness: N-tert-butyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the spirocyclic core

Properties

CAS No.

2649065-71-2

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.8

Purity

95

Origin of Product

United States

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